molecular formula C13H16ClNO5S B7579886 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

Cat. No. B7579886
M. Wt: 333.79 g/mol
InChI Key: FKPNACYFOHSLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound with potential therapeutic applications. The compound has been the subject of extensive scientific research due to its unique properties and potential benefits.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed that the compound may act by modulating the activity of certain enzymes and receptors in the brain and other tissues.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, this compound has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid for lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, this compound is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications for the compound. Finally, research is needed to determine the optimal dosing and administration strategies for this compound in order to maximize its therapeutic potential.

Synthesis Methods

2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of morpholine with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting intermediate is then reacted with glycine to yield this compound.

Scientific Research Applications

2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[4-(4-chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-9-6-10(14)2-3-12(9)21(18,19)15-4-5-20-11(8-15)7-13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNACYFOHSLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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